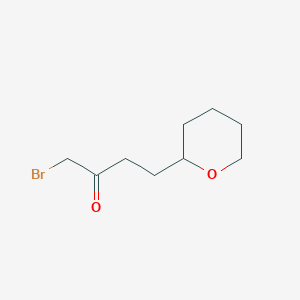

1-Bromo-4-(oxan-2-yl)butan-2-one

Description

Significance of Alpha-Bromo Ketones and Tetrahydropyran (B127337) Moieties in Organic Synthesis

Alpha-bromo ketones are highly versatile intermediates in organic synthesis. The presence of the bromine atom at the alpha position to a carbonyl group activates the molecule for a variety of nucleophilic substitution reactions, making them valuable precursors for the synthesis of a wide range of organic compounds. organic-chemistry.orglibretexts.orgresearchgate.netrsc.org They are commonly used in the construction of α,β-unsaturated ketones through dehydrobromination. libretexts.org Furthermore, α-bromo ketones are key starting materials for the synthesis of various heterocyclic compounds and can participate in numerous named reactions, highlighting their importance as building blocks in medicinal and materials chemistry. sci-hub.segoogle.comacs.org

The tetrahydropyran (THP) ring, with its saturated six-membered cyclic ether structure, is another cornerstone of modern organic synthesis. chemicalbook.comwikipedia.org This moiety is prevalent in a vast number of biologically active natural products, including marine toxins, pheromones, and pharmaceutical agents. chemicalbook.comresearchgate.net The THP group is also widely employed as a protecting group for alcohols due to its ease of installation and removal under specific acidic conditions. wikipedia.orgnih.gov The conformational rigidity of the tetrahydropyran ring can also play a crucial role in controlling the stereochemistry of complex molecules. researchgate.net

Overview of Synthetic Challenges and Opportunities for 1-Bromo-4-(oxan-2-yl)butan-2-one

The synthesis of this compound presents a unique set of challenges and opportunities stemming from the juxtaposition of the reactive alpha-bromo ketone and the tetrahydropyran ring. A primary challenge lies in the selective bromination of the precursor ketone, 4-(oxan-2-yl)butan-2-one, at the desired alpha-position without affecting the tetrahydropyran ring. The acidic conditions often employed for alpha-bromination could potentially lead to the cleavage of the tetrahydropyran ether linkage, especially if it is functioning as a protecting group. wikipedia.org

Scope and Research Objectives of the Present Work

This article aims to provide a focused analysis of this compound. The primary objectives are to:

Systematically review the established synthetic methodologies for alpha-bromo ketones and tetrahydropyrans that are pertinent to the synthesis of the title compound.

Analyze the potential synthetic routes to this compound, highlighting the key reactions and potential side-reactions.

Elucidate the chemical properties and reactivity of this compound based on its constituent functional groups.

Identify and propose future research directions for the application of this compound in the synthesis of more complex and potentially bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(oxan-2-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c10-7-8(11)4-5-9-3-1-2-6-12-9/h9H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBRYHSJEUUFLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 Oxan 2 Yl Butan 2 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 1-Bromo-4-(oxan-2-yl)butan-2-one suggests a primary disconnection at the C1-Br bond, identifying an α-bromination reaction as a key final step. This leads back to the precursor molecule, 4-(oxan-2-yl)butan-2-one . This disconnection is strategically sound as the introduction of an α-bromo group to a ketone is a well-established transformation in organic synthesis.

A further disconnection of the precursor, 4-(oxan-2-yl)butan-2-one, can be envisioned at the ether linkage of the oxan-2-yl moiety. This points towards two potential synthetic precursors: a butanone derivative with a suitable leaving group at the C4 position and 2-hydroxytetrahydropyran, or alternatively, a butanone with a terminal alcohol that can be protected by dihydropyran. The latter is a common and efficient method for installing the tetrahydropyranyl (THP) ether.

Precursor Synthesis and Functional Group Interconversions

The synthesis of the key precursor, 4-(oxan-2-yl)butan-2-one, is a critical phase that involves the careful construction of the butanone framework and the subsequent introduction of the oxane moiety.

Synthesis of Key Butanone Derivatives

The synthesis of a suitable butanone derivative often starts from commercially available materials. One common precursor is 4-hydroxybutan-2-one . This starting material already contains the required four-carbon backbone and a hydroxyl group at the C4 position, which is essential for the subsequent installation of the oxan-2-yl group.

Alternatively, acetylacetone (B45752) can be utilized. Alkylation of acetylacetone followed by decarboxylation is a versatile method for the synthesis of various ketones. For instance, the reaction of the sodium salt of acetylacetone with a two-carbon electrophile containing a protected hydroxyl group could be a viable route.

Installation of the Oxan-2-yl Moiety

The introduction of the oxan-2-yl group is most commonly achieved through the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) . In the context of synthesizing 4-(oxan-2-yl)butan-2-one, the precursor 4-hydroxybutan-2-one is treated with DHP in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or pyridinium (B92312) p-toluenesulfonate (PPTS). This reaction proceeds via the formation of a resonance-stabilized carbocation from DHP, which is then trapped by the hydroxyl group of the butanone.

The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. The use of PPTS is often preferred as it is a milder acid, reducing the risk of side reactions.

Regioselective Bromination Strategies at C1

With the precursor 4-(oxan-2-yl)butan-2-one in hand, the final step is the regioselective bromination at the C1 position. The methyl group (C1) is more acidic than the methylene (B1212753) group (C3) adjacent to the oxane moiety, facilitating regioselective enolate formation and subsequent bromination at the desired position.

Several brominating agents can be employed for this transformation. The use of N-bromosuccinimide (NBS) is a common and effective method for the α-bromination of ketones. tandfonline.comresearchgate.net The reaction can be catalyzed by a small amount of acid, such as p-toluenesulfonic acid, to promote enol formation. researchgate.net

Alternatively, elemental bromine (Br₂) in a suitable solvent like methanol (B129727) or acetic acid can be used. echemi.com The reaction conditions must be carefully controlled to prevent polybromination. For instance, the reaction of 4-phenylbutan-2-one with bromine in methanol at low temperatures has been shown to yield the corresponding 1-bromo derivative. echemi.com

Direct Synthesis Approaches

Halogenation of Butanone Precursors

A direct approach to this compound could involve the halogenation of a butanone precursor that already contains the oxan-2-yl group. As discussed in the regioselective bromination strategies, the α-halogenation of an unsymmetrical ketone generally occurs at the more substituted α-carbon under acidic conditions (thermodynamic control) and at the less substituted α-carbon under basic conditions (kinetic control). wikipedia.org

In the case of 4-(oxan-2-yl)butan-2-one, the desired bromination is at the less substituted C1 position. Therefore, carrying out the bromination under basic conditions would be expected to favor the formation of the desired product. However, the stability of the oxan-2-yl ether under basic conditions needs to be considered.

A more common and reliable method is the acid-catalyzed bromination, where the regioselectivity is governed by the stability of the resulting enol intermediate. For 4-(oxan-2-yl)butan-2-one, the enol formed towards the C1 position is sterically less hindered, which can favor bromination at this site.

Below is a table summarizing the key reactions and reagents involved in the synthesis:

| Reaction Step | Starting Material | Reagent(s) | Product |

| Installation of Oxan-2-yl Moiety | 4-hydroxybutan-2-one | 3,4-dihydro-2H-pyran (DHP), p-TSA (cat.) | 4-(oxan-2-yl)butan-2-one |

| Regioselective Bromination | 4-(oxan-2-yl)butan-2-one | N-Bromosuccinimide (NBS), p-TSA (cat.) | This compound |

| Regioselective Bromination | 4-(oxan-2-yl)butan-2-one | Bromine (Br₂), Methanol | This compound |

Addition Reactions to Unsaturated Systems

The formation of α-bromo ketones can be achieved through addition reactions to unsaturated precursors like alkenes and alkynes. researchgate.net Electrophilic addition of a bromine source to an alkene or alkyne is a fundamental and widely used transformation in organic chemistry. uwindsor.ca

One common approach involves the reaction of an enol or enolate with an electrophilic bromine source, such as molecular bromine (Br₂). libretexts.orgmasterorganicchemistry.com The reaction is often catalyzed by an acid, which promotes the formation of the enol tautomer, the active nucleophile in this process. libretexts.orgmasterorganicchemistry.com For instance, the α-bromination of a ketone can proceed by treating the ketone with bromine in an acidic solvent like acetic acid. libretexts.org This method, however, can sometimes lead to the formation of di-brominated byproducts. mdpi.com

Alternatively, α,β-unsaturated ketones can be synthesized via the dehydrobromination of α-bromo ketones. This elimination reaction is typically promoted by a sterically hindered base, such as pyridine, to favor the E2 mechanism. libretexts.org The synthesis of α-bromo ketones from the corresponding α,β-unsaturated ketones is also possible through hydrobromination, although this can be a multi-step process. frontiersin.org

The direct conversion of propargylic alcohols to α-bromo-α,β-unsaturated ketones has been achieved using a gold and molybdenum co-catalyzed reaction. organic-chemistry.org Furthermore, a metal-free approach for the hydration of aromatic haloalkynes to α-halomethyl ketones has been developed using tetrafluoroboric acid as a catalyst. researchgate.net

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of α-bromo ketones. These approaches often involve transition metals or small organic molecules (organocatalysts) to facilitate the desired transformation under milder conditions and with greater control.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed cross-coupling reactions to form α-bromo ketones are not the most common route, related methodologies are well-established. For instance, palladium-catalyzed coupling of α-bromo ketones with hexabutylditin can produce enol trimethylsilyl (B98337) ethers. oup.com Palladium catalysts are also extensively used in Suzuki-Miyaura cross-coupling reactions, which typically involve the coupling of organoboron compounds with organic halides. nih.gov Although less common for sp³-hybridized carbons with β-hydrogens due to potential β-hydride elimination, successful couplings have been reported. nih.govrsc.org The Buchwald-Hartwig amination, another palladium-catalyzed reaction, is a key method for forming carbon-nitrogen bonds. youtube.com

Copper catalysts have shown significant utility in the synthesis and subsequent reactions of α-bromo ketones. Copper(II) bromide can mediate the oxidation of acylated enols to produce α,β-unsaturated or α-bromo ketones. google.com Copper-catalyzed cascade annulation reactions of enynals with α-bromocarbonyls provide access to complex cyclic ketones. rsc.org Furthermore, copper catalysis facilitates the synthesis of hindered ethers from α-bromo carbonyl compounds and the trifluoromethylthiolation of α-bromo ketones. nih.govnih.gov A notable application is the direct α-amination of ketones, which is proposed to proceed through a catalytically generated α-bromo carbonyl intermediate. princeton.edu This process involves the in-situ formation of the α-bromo ketone followed by nucleophilic substitution by an amine. princeton.eduresearchgate.net

Organocatalytic Methods for Stereoselective Synthesis

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. Proline and its derivatives are prominent organocatalysts for a variety of transformations, including aldol (B89426) and Mannich reactions. wikipedia.org These catalysts operate by forming a nucleophilic enamine intermediate with a ketone substrate. wikipedia.org

For the synthesis of chiral α-halo ketones, organocatalytic approaches offer high levels of stereocontrol. almacgroup.com L-proline has been shown to catalyze the asymmetric α-amination of ketones with high yields and excellent enantioselectivities. organic-chemistry.org The direct, enantioselective α-bromination of aldehydes has been achieved using organocatalysts, although the α-bromination of simple ketones can be more challenging. nih.gov Bifunctional organocatalysts, such as those combining a thiourea (B124793) and a tertiary amine, have proven effective in activating α,β-unsaturated carbonyl compounds for conjugate additions. maynoothuniversity.ie The development of chiral organocatalysts has also enabled the stereoselective synthesis of α-chloro-β-hydroxy ketones via aldol reactions. researchgate.net These methods provide a powerful means to access enantiomerically enriched building blocks for the synthesis of complex molecules. scispace.comacs.org

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact through the use of safer solvents, minimization of waste, and maximization of atom economy.

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). dongguk.edu This has led to the exploration of solvent-free reaction conditions and the use of environmentally benign solvent systems. psu.edu

Solvent-free bromination of ketones has been successfully achieved using various reagents and conditions. iau.ir For instance, the reaction of ketones with N-bromosuccinimide (NBS) can be carried out without a solvent, often at room temperature, to afford high yields of monobrominated products. psu.edu Another approach utilizes a mixture of hydrogen peroxide and hydrobromic acid, sometimes with a catalyst like lithium chloride, under solvent-free conditions. iau.ir Light-induced, solvent-free 1,2-bromine shift reactions of α-bromo ketones have also been reported. dongguk.eduresearchgate.net The use of a solid catalyst like silica-sulfuric acid can facilitate crossed-aldol condensations under solvent-free conditions in an oven. semanticscholar.org

Where a solvent is necessary, the focus shifts to greener alternatives. bohrium.com Deep eutectic solvents (DESs), which are mixtures of solids that form a liquid at a certain temperature, have emerged as promising green reaction media. scispace.comrsc.org These solvents are often biodegradable and can be recycled. scispace.comrsc.org Water is another excellent green solvent, and bromination of ketones with an H₂O₂-HBr system can be performed in water. iau.iracsgcipr.org Ionic liquids have also been investigated as alternative solvents for reactions like the Wohl-Ziegler bromination. thieme-connect.com Computational studies can aid in the selection of solvents that balance reactivity with environmental friendliness. bohrium.com

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.eduprimescholars.comresearchgate.net Reactions with high atom economy generate minimal waste. primescholars.comkccollege.ac.in

Addition reactions generally have excellent atom economy as all the atoms of the reactants are incorporated into the final product. scranton.edu In contrast, substitution and elimination reactions often have lower atom economy due to the formation of byproducts. primescholars.com For example, in a typical substitution reaction to produce an alkyl bromide from an alcohol using sodium bromide and sulfuric acid, a significant portion of the reactant mass ends up as unwanted side products like sodium bisulfate and water. primescholars.comkccollege.ac.in

To improve atom economy and minimize waste, catalytic approaches are highly desirable. Catalysts, by their nature, are used in small amounts and are regenerated in the reaction cycle, thus not contributing to the mass of the byproducts. kccollege.ac.in The use of recyclable catalysts, such as copper(II) bromide or palladium on carbon (Pd/C), further enhances the green credentials of a synthetic process. researchgate.net Continuous flow synthesis is another strategy that can contribute to waste minimization and improved efficiency. researchgate.net By carefully selecting reaction types and employing catalytic and solvent-free methods, the synthesis of this compound and related compounds can be made more sustainable. researchgate.netacs.org

Reactivity and Reaction Mechanisms of 1 Bromo 4 Oxan 2 Yl Butan 2 One

Electrophilic and Nucleophilic Reactions at the Brominated Carbonyl

The presence of a bromine atom alpha to a carbonyl group significantly influences the reactivity of the C1 carbon, making it a focal point for both nucleophilic substitution and condensation reactions.

Nucleophilic Substitution Reactions (SN1/SN2) at C1

The carbon atom bonded to the bromine (C1) in 1-bromo-4-(oxan-2-yl)butan-2-one is highly susceptible to nucleophilic attack. The electron-withdrawing effect of the adjacent carbonyl group enhances the polarity of the carbon-bromine bond, making the carbon atom more electrophilic. nih.gov This activation renders α-halo ketones exceptionally reactive in SN2 displacement reactions, often thousands of times more so than corresponding alkyl halides. wikipedia.org The SN2 mechanism is favored due to the stabilization of the trigonal bipyramidal transition state through conjugation with the carbonyl group. youtube.com Conversely, the SN1 pathway is generally disfavored because the resulting carbocation at the α-position is destabilized. youtube.com

A variety of nucleophiles can participate in these substitution reactions. For instance, amines can displace the bromide to form α-amino ketones, a transformation that can be catalyzed by copper(II) bromide. princeton.edu In some cases, the addition of sodium iodide can facilitate the reaction by an in situ Finkelstein reaction, converting the α-bromo ketone to a more reactive α-iodo ketone. princeton.edu

Table 1: Reactivity of α-Halo Ketones in Nucleophilic Substitution

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Amines | α-Amino Ketones | Catalytic Copper(II) Bromide | princeton.edu |

| Iodide (Finkelstein) | α-Iodo Ketones | Sodium Iodide | princeton.edu |

| Thioamides | Thiazoles | Not specified | wikipedia.org |

| Thioureas | 2-Aminothiazoles | Not specified | wikipedia.org |

Alpha-Haloketone Reactivity in Condensation Reactions

Alpha-halo ketones like this compound are valuable precursors for the synthesis of various heterocyclic compounds through condensation reactions. nih.govwikipedia.org These reactions leverage the bifunctional nature of the α-halo ketone, which possesses two electrophilic sites: the α-carbon and the carbonyl carbon. wikipedia.org

For example, in the Hantzsch pyrrole (B145914) synthesis, α-halo ketones react with β-dicarbonyl compounds and ammonia (B1221849) or amines to form pyrroles. wikipedia.org Similarly, reaction with thioamides or thioureas leads to the formation of thiazoles and 2-aminothiazoles, respectively. wikipedia.org Condensation with o-hydroxycarbonyl compounds can yield substituted benzofurans. nih.gov

Reactivity of the Ketone Functionality

The ketone group at the C2 position is another reactive center in this compound, participating in both carbonyl addition/reduction reactions and enolate-mediated functionalization at the α-position.

Carbonyl Additions and Reductions

The electrophilic carbon of the ketone carbonyl can be attacked by various nucleophiles. A prominent example is the Grignard reaction, where organomagnesium halides (Grignard reagents) add to the carbonyl to form tertiary alcohols upon acidic workup. pressbooks.pub

Reduction of the ketone functionality is also a common transformation. Reagents like sodium borohydride (B1222165) can reduce the ketone to a secondary alcohol, yielding 1-bromo-4-(oxan-2-yl)butan-2-ol. libretexts.org This transformation is useful for creating halohydrins, which can be further manipulated in synthesis.

Enolate Chemistry and Alpha-Functionalization

The presence of the carbonyl group renders the α-hydrogens (at C3) acidic, allowing for the formation of an enolate ion in the presence of a base. wikipedia.orgyoutube.com This enolate is a powerful nucleophile and can react with various electrophiles, leading to α-functionalization.

Under acidic conditions, ketones can form an enol, which is also nucleophilic. masterorganicchemistry.com Acid-catalyzed halogenation, for example, proceeds through an enol intermediate. libretexts.orgpressbooks.pub The rate of this reaction is often independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.org

The enolate can also participate in alkylation reactions with alkyl halides, forming a new carbon-carbon bond at the α-position. youtube.com Furthermore, α-bromo ketones can undergo dehydrobromination when treated with a base to yield α,β-unsaturated ketones. libretexts.orgpressbooks.publibretexts.org

Table 2: Reactions Involving the Ketone Enolate

| Reagent | Product Type | Reaction Type | Reference |

| Base | Enolate Ion | Deprotonation | wikipedia.orgyoutube.com |

| Alkyl Halide | α-Alkylated Ketone | Alkylation | youtube.com |

| Base (e.g., Pyridine) | α,β-Unsaturated Ketone | Dehydrobromination | libretexts.orgpressbooks.publibretexts.org |

| Aldehydes (acid-catalyzed) | Aldol (B89426) Addition Product | Aldol Condensation | masterorganicchemistry.com |

Transformations Involving the Oxan-2-yl Moiety

The oxan-2-yl group, also known as a tetrahydropyranyl (THP) ether, primarily serves as a protecting group for an alcohol. This protecting group is generally stable under a variety of reaction conditions, including those that are nucleophilic, basic, and oxidative. However, it is susceptible to cleavage under acidic conditions.

The THP ether can be removed by treatment with an acid, such as hydrochloric acid or p-toluenesulfonic acid, in a protic solvent like methanol (B129727) or ethanol. This deprotection regenerates the hydroxyl group, which can then be used in subsequent synthetic steps. The stability of the THP group under many reaction conditions, coupled with its ease of removal, makes it a valuable tool in multi-step syntheses.

The synthesis of tetrahydropyran (B127337) rings themselves can be achieved through various methods, such as the intramolecular hydroalkoxylation/cyclization of δ-hydroxy allenes or the reaction of tertiary 1,5-diols with cerium ammonium (B1175870) nitrate. organic-chemistry.org

Ring-Opening and Ring-Closing Reactions

The reactivity of this compound is significantly influenced by the interplay between the α-bromo ketone moiety and the neighboring oxane ring. While specific studies on the ring-opening and ring-closing reactions of this particular compound are not extensively documented, its structural features suggest potential pathways based on established chemical principles.

The oxane ring is generally stable. However, under certain conditions, particularly with strong Lewis acids, ring-opening of the tetrahydropyran ring can be initiated. For the related compound 1-Bromo-4-hydroxy-2-butanone, which can be considered a simplified analog without the cyclic ether constraint, the hydroxyl group can participate in intramolecular reactions. chemicalbook.com This suggests that if the oxane ring in this compound were to open, it would likely form a reactive intermediate that could subsequently undergo intramolecular cyclization.

Intramolecular cyclization is a plausible reaction pathway for this compound. The presence of the nucleophilic oxygen atom within the oxane ring and the electrophilic carbon of the α-bromo ketone sets the stage for potential intramolecular reactions. For instance, under basic conditions, deprotonation of the carbon alpha to the ketone could lead to an enolate, which might then participate in an intramolecular substitution of the bromide. However, the most probable intramolecular reaction is the Favorskii rearrangement, which will be discussed in a later section.

In a broader context, the synthesis of tetrahydropyran rings often involves intramolecular cyclization strategies. organic-chemistry.orgresearchgate.netbeilstein-journals.org For example, the intramolecular oxa-Michael addition to α,β-unsaturated ketones is a common method for forming tetrahydropyran rings. researchgate.net While this compound already possesses the oxane ring, understanding these cyclization strategies provides a basis for predicting its stability and potential for ring-opening under equilibrium conditions.

Functionalization of the Oxane Ring

The oxane (tetrahydropyran) ring in this compound is a relatively inert saturated ether. Direct functionalization of the C-H bonds of the oxane ring is challenging and typically requires harsh conditions or specialized reagents that may not be compatible with the α-bromo ketone functionality.

More commonly, functionalization of the oxane ring would be achieved through the synthesis of precursors where the desired functional groups are already in place before the formation of the butanone side chain. However, if we consider reactions that might occur on the pre-existing oxane ring of this compound, we can look at analogous systems. For instance, in the synthesis of complex natural products containing tetrahydropyran rings, functional groups are often introduced on the ring at an early stage.

While no specific studies on the functionalization of the oxane ring in this compound have been found, it is conceivable that reactions targeting the ether linkage could be employed. For example, ring-opening with strong acids followed by trapping of the resulting carbocation with a nucleophile could lead to a functionalized acyclic product, which could then be re-cyclized.

Rearrangement Reactions

Favorskii-type Rearrangements

The most significant rearrangement reaction for this compound is the Favorskii rearrangement. This reaction is characteristic of α-haloketones with an enolizable proton and occurs in the presence of a base. wikipedia.orgnrochemistry.comadichemistry.com The general mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. adichemistry.com

For this compound, the reaction would be initiated by the abstraction of a proton from the α'-carbon (C3) by a base (e.g., hydroxide (B78521) or alkoxide) to form an enolate. This enolate would then undergo an intramolecular SN2 reaction, with the enolate attacking the carbon bearing the bromine atom to form a bicyclic cyclopropanone intermediate.

The subsequent step is the nucleophilic attack of the base on the carbonyl carbon of the cyclopropanone. This is followed by the cleavage of the bond between the carbonyl carbon and the more substituted α-carbon, leading to the more stable carbanion. In this case, cleavage would likely occur to open the three-membered ring, resulting in a carbanion that is then protonated to give the final carboxylic acid derivative (if hydroxide is the base) or an ester (if an alkoxide is used). The product would be a cyclopentanecarboxylic acid derivative with an ether linkage.

Table 1: Plausible Products of Favorskii Rearrangement of this compound

| Base | Plausible Product |

| Sodium Hydroxide (NaOH) | 3-(oxan-2-yl)cyclopentane-1-carboxylic acid |

| Sodium Methoxide (NaOMe) | Methyl 3-(oxan-2-yl)cyclopentane-1-carboxylate |

| Ammonia (NH₃) | 3-(oxan-2-yl)cyclopentane-1-carboxamide |

This table presents hypothetical products as no specific experimental data for the Favorskii rearrangement of this compound was found in the searched literature.

The Favorskii rearrangement of α-halo cyclic ketones is a well-known method for ring contraction. adichemistry.com While this compound is not a cyclic ketone in the traditional sense, the principles of the rearrangement of acyclic α-haloketones apply. nrochemistry.comddugu.ac.in

Other Skeletal Rearrangements

Beyond the Favorskii rearrangement, other skeletal rearrangements of this compound are less likely under typical conditions. The carbon skeleton is relatively simple, and the functional groups present primarily direct reactivity towards substitution, elimination, or the Favorskii pathway.

However, under specific conditions, such as photochemical activation or in the presence of strong Lewis acids, other rearrangements could be envisioned. For example, photochemical excitation of α-bromo ketones can lead to the formation of radical intermediates, which could potentially undergo rearrangements. researchgate.net Additionally, strong acid catalysis could induce Wagner-Meerwein type rearrangements if a carbocation is formed, although this is less common for this type of substrate.

Skeletal rearrangements have been observed in related systems, such as the reaction of dianhydro-β-D-hexopyranoses with diethylaminosulphur trifluoride, which resulted in products of skeletal rearrangement from the migration of the tetrahydropyran oxygen. researchgate.net While the reagents and substrate are different, this demonstrates the potential for rearrangements involving the oxane ring under specific activating conditions.

Mechanistic Investigations of Key Reactions

Kinetic and Thermodynamic Studies

Specific kinetic and thermodynamic data for the reactions of this compound are not available in the reviewed literature. However, general principles from studies on other α-haloketones can provide insight into the expected behavior of this compound.

Kinetic Studies:

The kinetics of the Favorskii rearrangement have been studied for various α-haloketones. The rate-determining step is generally considered to be the formation of the cyclopropanone intermediate. researchgate.net The rate of this step is influenced by several factors, including the strength of the base, the nature of the halogen (with reactivity generally following the order I > Br > Cl), and the solvent.

For the α-halogenation of ketones, which is a related reaction, kinetic studies have shown that the rate-determining step is the formation of the enol intermediate. libretexts.org This is evidenced by the fact that the rate of halogenation is independent of the halogen concentration but dependent on the acid or base catalyst concentration.

Computational studies on the nucleophilic substitution reactions of α-haloketones have provided insights into the activation energies of these reactions. up.ac.zaup.ac.za These studies confirm that α-haloketones are generally more reactive towards nucleophilic substitution than their corresponding alkyl halides.

Thermodynamic Studies:

While specific thermodynamic parameters for this compound are not available, data for related compounds can be used for estimation. For instance, the enthalpy of formation of simple ketones and bromoalkanes can be found in thermochemical databases. The stability of the tetrahydropyran ring is also a known quantity. These values could be used in computational models to estimate the thermodynamics of reactions involving this compound.

Isotopic Labeling Experiments for Pathway Elucidation

No published studies utilizing isotopic labeling to elucidate the reaction pathways of this compound were found.

Spectroscopic Monitoring of Reaction Intermediates

There is no available research detailing the use of spectroscopic methods to monitor the reaction intermediates of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 1-Bromo-4-(oxan-2-yl)butan-2-one and for deducing its structure through the analysis of fragmentation patterns. The presence of a bromine atom is a key feature, as it consists of two abundant isotopes, 79Br and 81Br, in a nearly 1:1 ratio. youtube.com This results in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, simplifying spectral interpretation. youtube.com

Upon electron ionization, the molecule is expected to undergo several predictable fragmentation pathways. The primary fragmentations would likely involve alpha-cleavage adjacent to the carbonyl group, cleavage initiated at the ether oxygen, and the loss of the bromine atom. miamioh.edulibretexts.orgchemguide.co.uklibretexts.org

Expected Fragmentation Pathways:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can lead to the loss of the bromomethyl radical (•CH2Br) or the (oxan-2-yl)ethyl radical.

Loss of Bromine: Homolytic cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a prominent peak at M-79/M-81.

Oxane Ring Fragmentation: The tetrahydropyran (B127337) (oxane) ring can undergo cleavage, typically initiated by the ether oxygen, leading to characteristic fragments.

McLafferty Rearrangement: A McLafferty rearrangement is possible if a gamma-hydrogen can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene.

Table 1: Predicted HRMS Fragments for this compound (C8H13BrO2)

| Fragment Ion | Proposed Formula | Calculated m/z (for 79Br) | Calculated m/z (for 81Br) | Comment |

|---|---|---|---|---|

| [M]+• | C8H13BrO2 | 220.0100 | 222.0079 | Molecular Ion |

| [M-CH2Br]+ | C7H11O2 | 127.0754 | - | Alpha-cleavage |

| [M-Br]+ | C8H13O2 | 141.0910 | - | Loss of Bromine radical |

| [C5H9O]+ | C5H9O | 85.0648 | - | Fragment from oxane ring |

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (1H, 13C) and two-dimensional (2D) NMR experiments is required.

2D NMR experiments reveal through-bond and through-space correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals and providing insight into the molecule's stereochemistry. princeton.eduharvard.edusdsu.eduslideshare.netuvic.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (2JHH, 3JHH). sdsu.edu It would be used to trace the connectivity within the butane (B89635) chain and separately within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. princeton.edusdsu.edu This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (2JCH, 3JCH). princeton.edusdsu.edu It is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the protons on C4 of the butane chain to the C2 and C6 carbons of the oxane ring, and from the protons on C1 and C3 to the carbonyl carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduharvard.edu This is vital for determining the relative stereochemistry and preferred conformation. For example, NOE correlations between protons on the butane side chain and specific axial or equatorial protons on the oxane ring would define the spatial orientation of the side chain relative to the ring.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

| Technique | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | H1-H3; H3-H4; Correlations within the oxane ring proton system | 1H-1H spin systems (connectivity) |

| HSQC | Each C-H pair will show a correlation (e.g., C1-H1, C3-H3, etc.) | Direct 1H-13C one-bond correlations |

| HMBC | H1 to C2; H3 to C2; H4 to C2' (oxane) | Long-range connectivity, linking structural fragments |

| NOESY | Correlations between H4 and protons on the oxane ring | Through-space proximity, conformation, and stereochemistry |

The oxane ring in this compound is not static and can undergo conformational exchange, primarily a chair-to-chair ring flip. Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study such processes. nih.govnih.gov

At room temperature, this ring flip may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this process can be slowed down. Below the coalescence temperature, separate, sharp signals for the distinct axial and equatorial protons would be observable. Analyzing the spectra at various temperatures allows for the determination of the thermodynamic parameters of the conformational exchange, such as the activation energy (ΔG‡) for the ring flip. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netscifiniti.comnih.gov For this compound, these techniques would confirm the presence of the key structural motifs.

The molecule is a hydrogen bond acceptor at its carbonyl and ether oxygens but lacks hydrogen bond donor groups. Therefore, in an aprotic medium, no hydrogen bonding is expected.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm-1) |

|---|---|---|

| C-H (alkane) | Stretching | 2850-2960 libretexts.org |

| C=O (ketone) | Stretching | ~1715 libretexts.org |

| C-O-C (ether) | Stretching | 1070-1150 researchgate.net |

| C-Br | Stretching | 550-650 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis (if single crystals are obtained)

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. mdpi.commdpi.comresearchgate.net This technique maps the electron density of the atoms in the crystal, allowing for the precise determination of:

Molecular Connectivity: Unambiguously confirming the atomic connections.

Bond Lengths and Angles: Providing precise geometric parameters.

Conformation: Revealing the exact solid-state conformation, including the chair geometry of the oxane ring and the torsional angles of the butane side chain.

Stereochemistry: Establishing the relative stereochemistry of all chiral centers.

Intermolecular Interactions: Detailing how the molecules pack in the crystal lattice and identifying non-covalent interactions such as dipole-dipole or halogen bonding.

The successful application of this method is entirely dependent on the ability to grow a single crystal of sufficient quality. mdpi.com

Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Assignment (if enantiomerically enriched)

The compound possesses a chiral center at the C2 position of the oxane ring. If the material is synthesized or isolated in an enantiomerically enriched or pure form, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be used to determine its absolute configuration (i.e., R or S). researchgate.netnih.govrsc.orgnih.gov

This is achieved by comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a known stereoisomer. researchgate.net A match between the signs and relative intensities of the experimental and calculated spectral bands allows for an unambiguous assignment of the absolute configuration of the chiral center. nih.gov For ECD, the key electronic transition would be the n → π* transition of the carbonyl chromophore. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics that govern the reactivity of "1-Bromo-4-(oxan-2-yl)butan-2-one".

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma For "this compound", the HOMO is primarily located on the bromine and oxygen atoms, indicating these as the primary sites for electron donation. Conversely, the LUMO is centered on the antibonding σ* orbital of the C-Br bond and the π* orbital of the carbonyl group, highlighting the electrophilic nature of the α-carbon and the carbonyl carbon. fiveable.me

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. mocedes.org A smaller energy gap suggests higher reactivity. Computational studies on analogous α-bromoketones indicate that these molecules possess a moderate HOMO-LUMO gap, rendering them susceptible to nucleophilic attack. imist.mamdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.85 | Highest Occupied Molecular Orbital, primarily localized on the bromine and oxygen atoms. |

| LUMO | -1.23 | Lowest Unoccupied Molecular Orbital, with significant contributions from the C-Br σ* and C=O π* orbitals. |

| HOMO-LUMO Gap | 8.62 | Energy difference between HOMO and LUMO, indicating moderate reactivity. |

Note: The data in this table is representative and derived from computational studies on analogous compounds.

The distribution of electron density within "this compound" is inherently polarized due to the presence of electronegative oxygen and bromine atoms. Molecular Electrostatic Potential (MEP) maps offer a visual representation of this charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgwuxiapptec.com

In the MEP of "this compound", the most electron-rich regions (colored in red) are localized around the carbonyl and ether oxygen atoms, signifying their nucleophilic character. mdpi.comresearchgate.net Conversely, the most electron-poor regions (colored in blue) are found around the acidic α-hydrogen and, most significantly, the carbon atom attached to the bromine, confirming its high electrophilicity and susceptibility to nucleophilic attack. mdpi.com This visual tool is invaluable for predicting how the molecule will interact with other reagents. libretexts.org

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can map out the energetic landscapes of chemical reactions involving "this compound", providing detailed mechanistic insights. nih.govrsc.org

A key reaction of α-bromoketones is nucleophilic substitution, where the bromine atom is displaced. cdnsciencepub.comacs.org Computational modeling of the reaction of "this compound" with a nucleophile, such as an amine or an alcohol, allows for the calculation of the energy profile of the reaction pathway. This includes the identification of transition states and intermediates.

The energy profile for an SN2 reaction at the α-carbon would show a single transition state, where the nucleophile attacks and the bromide ion departs simultaneously. The calculated activation energy for this transition state provides a quantitative measure of the reaction rate. Studies on similar systems have shown that the presence of the carbonyl group can influence the transition state geometry and energy. cdnsciencepub.com

Table 2: Calculated Activation Energies for Nucleophilic Substitution on a Model α-Bromoketone

| Nucleophile | Solvent | Activation Energy (kcal/mol) | Reaction Type |

| Chloride | Water | 22.5 | SN2 |

| Methoxide | Methanol (B129727) | 18.7 | SN2 |

| Ammonia (B1221849) | Gas Phase | 15.3 | SN2 |

Note: The data in this table is representative and based on computational studies of analogous α-bromoketones.

The reactions of "this compound" can be subject to catalysis. For instance, transition-metal-catalyzed cross-coupling reactions are a modern approach for forming carbon-carbon bonds from α-bromoketones. nih.govacs.org Computational simulations can model the entire catalytic cycle, for example, a nickel-catalyzed Kumada coupling. nih.gov

Such simulations would detail the energies of each step: oxidative addition of the α-bromoketone to the nickel(0) catalyst, transmetalation with a Grignard reagent, and reductive elimination to yield the product and regenerate the catalyst. These studies can reveal the rate-determining step of the cycle and explain the observed stereoselectivity of the reaction. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of "this compound" are critical to its properties and reactivity. Conformational analysis and molecular dynamics simulations provide a picture of the molecule's dynamic behavior. researchgate.net

The tetrahydropyran (B127337) (oxan) ring typically adopts a chair conformation. acs.org For a 2-substituted oxane as in this molecule, the substituent can be in either an axial or equatorial position. The relative stability of these conformers is governed by steric effects and the anomeric effect. Computational studies on 2-alkoxytetrahydropyrans have quantified these energetic differences. acs.org

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of "this compound" in different solvent environments. acs.orgosti.gov These simulations track the atomic motions over time, revealing the preferred conformations, the barriers to conformational change (e.g., ring flipping of the oxane), and the intramolecular interactions, such as hydrogen bonding, that might occur in certain conformations. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm or interpret experimental results. nih.gov For this compound, predicting the NMR and vibrational spectra would be particularly useful for its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum mechanical calculations can predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT.

The process involves:

Optimizing the geometry of the low-energy conformers of the molecule.

Calculating the magnetic shielding tensors for each atom in each conformer.

Averaging the shielding tensors based on the predicted Boltzmann population of each conformer.

Converting the averaged shielding tensors to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

These predicted spectra can help in assigning experimental peaks, distinguishing between isomers, and confirming conformational preferences. Discrepancies between predicted and experimental spectra can also point to specific structural features or solvent effects not captured by the computational model.

| Atom (Illustrative Labeling) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C=O (C2) | 205.1 | - |

| CHBr (C1) | 35.8 | 4.15 |

| CH₂ (C3) | 42.3 | 2.88 |

| CH₂ (C4) | 28.9 | 1.95 |

| O-CH (Oxane C2') | 75.4 | 3.98 |

| O-CH₂ (Oxane C6') | 68.2 | 3.85 / 3.45 |

Note: These values are hypothetical and serve as an example of what a computational prediction would provide. The accuracy depends on the level of theory, basis set, and solvent model used.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities.

After a geometry optimization finds a stable conformer (a minimum on the potential energy surface), a frequency calculation is performed. This calculation yields a set of vibrational modes, each with a specific frequency (in cm⁻¹). The intensity of each mode in the IR and Raman spectra is also calculated, allowing for the generation of a full theoretical spectrum.

Simulated spectra are invaluable for:

Assigning experimental vibrational bands to specific molecular motions (e.g., C=O stretch, C-Br stretch, C-O-C stretch).

Confirming the presence of a target molecule.

Studying the effects of conformation and intermolecular interactions, as these can cause shifts in vibrational frequencies. nih.govmdpi.com

For this compound, key predicted vibrational frequencies would include a strong C=O stretching band (~1720 cm⁻¹), various C-H stretching and bending modes, C-O stretching modes from the ether group (~1100 cm⁻¹), and a C-Br stretching mode at a lower frequency (~600-650 cm⁻¹).

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled, Illustrative) | Predicted IR Intensity | Predicted Raman Activity |

| C-H Stretch (Aliphatic) | 2900-3000 | Medium | High |

| C=O Stretch | 1725 | Very Strong | Medium |

| CH₂ Bend | 1450 | Medium | Medium |

| C-O-C Stretch (Oxane) | 1095 | Strong | Low |

| C-C Stretch | 900-1050 | Medium | Medium |

| C-Br Stretch | 640 | Medium | Strong |

Note: Calculated frequencies are often systematically overestimated and are scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

Synthetic Applications of 1 Bromo 4 Oxan 2 Yl Butan 2 One As a Building Block

Role in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in 1-bromo-4-(oxan-2-yl)butan-2-one makes it a valuable precursor for the synthesis of intricate organic molecules.

Precursor to Biologically Relevant Scaffolds

This building block serves as a key intermediate in the synthesis of various molecular scaffolds that are of interest in medicinal chemistry. The presence of the α-bromoketone allows for reactions with a wide array of nucleophiles, while the oxanyl group provides a latent hydroxyl functionality that can be revealed at a later synthetic stage. This dual reactivity enables the construction of complex structures. For instance, it can be utilized in the synthesis of substituted pyrrolidines, which are core structures in many biologically significant compounds. The synthesis of chiral pyrrolidines can be achieved through methods like the enantioselective cross-electrophile divinylation of 2-bromo-1,6-dienes. organic-chemistry.org

Application in Heterocyclic Synthesis (e.g., thiazoles, furans, pyrans, pyrrolidines)

The electrophilic nature of the α-bromoketone moiety in this compound makes it a prime candidate for the construction of various heterocyclic rings.

Thiazoles: One of the most prominent applications of α-bromoketones is in the Hantzsch thiazole (B1198619) synthesis, which involves the condensation with a thioamide. evitachem.com This reaction provides a direct route to the thiazole ring, a common motif in many pharmaceutical compounds. For example, 2-bromo-1-phenylethanone derivatives can be reacted with thiosemicarbazide (B42300) and various carbonyl compounds to yield substituted 4-phenyl-1,3-thiazole derivatives. asianpubs.org

Furans: The Paal-Knorr furan (B31954) synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a fundamental method for preparing furans. organic-chemistry.org While not a direct precursor in the classical Paal-Knorr synthesis, the α-bromoketone functionality can be used to generate the necessary 1,4-dicarbonyl intermediate through various alkylation reactions.

Pyrans: The tetrahydropyran (B127337) (THP) ring present in this compound is a stable protecting group for the hydroxyl functionality. This portion of the molecule can be retained in the final product, leading to the formation of pyran-containing structures.

Pyrrolidines: The synthesis of pyrrolidines, a five-membered nitrogen-containing heterocycle, can be achieved through various strategies starting from precursors that can be derived from this compound. organic-chemistry.org For instance, intramolecular amination of organoboronates can yield pyrrolidines. organic-chemistry.org Another method involves the tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones. organic-chemistry.org

Derivatization to Access Diverse Chemical Libraries

The reactivity of this compound allows for its extensive derivatization, providing access to a wide range of chemical compounds for screening and discovery purposes.

Introduction of Nitrogen-Containing Functionalities

The bromine atom in this compound is susceptible to nucleophilic substitution by various nitrogen-containing reagents. This allows for the facile introduction of amines, amides, and other nitrogenous groups. For example, reaction with primary or secondary amines can lead to the corresponding α-aminoketones, which are themselves valuable synthetic intermediates. The synthesis of various nitrogen-containing heterocyclic compounds, such as imidazotriazines and diaziridines, highlights the versatility of this approach. researchgate.net Furthermore, reactions with heterocyclic amines can be employed to link the core structure to other ring systems. nih.gov

Synthesis of Sulfur and Oxygen Heterocycles

In addition to nitrogen heterocycles, this compound is a useful precursor for the synthesis of heterocycles containing sulfur and oxygen. researchgate.net The reaction with thiourea (B124793) or thioamides, as in the Hantzsch synthesis, leads to thiazoles. evitachem.com Similarly, reaction with a thiol source can introduce a sulfur-containing side chain. The inherent oxan ring can be a source of an oxygen heterocycle in the final molecule.

Stereoselective Transformations Utilizing this compound

The prochiral center at the ketone carbon of this compound allows for stereoselective transformations, leading to the synthesis of chiral molecules. The use of chiral auxiliaries or catalysts can direct the approach of a nucleophile or a reducing agent to one face of the ketone, resulting in the formation of a single enantiomer or diastereomer. For instance, the use of chiral ligands in the hydroalkylation of 3-pyrrolines can lead to chiral C2- or C3-alkylated pyrrolidines. organic-chemistry.org While specific examples for this compound are not extensively documented in the provided search results, the general principles of stereoselective ketone reduction and alkylation are applicable.

Asymmetric Alkylation and Aldol (B89426) Reactions

There is currently no specific published research demonstrating the use of This compound in asymmetric alkylation or aldol reactions.

In theory, the α-bromo ketone functionality could serve as an electrophile in alkylation reactions. The stereochemical course of such reactions would be influenced by the choice of a chiral auxiliary or a chiral catalyst. Similarly, the ketone could potentially act as a nucleophile (in its enol or enolate form) or an electrophile in aldol-type reactions. The inherent chirality of the oxane ring could impart a degree of diastereoselectivity in these transformations. However, without experimental data, any discussion of reaction conditions, yields, or the degree of stereocontrol would be purely speculative.

Diastereoselective Synthesis of Advanced Intermediates

No specific examples of the application of This compound in the diastereoselective synthesis of advanced intermediates have been found in the surveyed literature.

The structure of This compound suggests its potential as a precursor for the synthesis of more complex molecules containing the tetrahydropyran motif, a common feature in many natural products. For instance, substitution of the bromine atom followed by manipulation of the ketone could lead to a variety of functionalized intermediates. The stereochemistry of these subsequent products would be influenced by the existing stereocenter on the oxane ring. Nevertheless, in the absence of dedicated research on this specific compound, no concrete synthetic pathways or detailed findings can be reported.

Due to the lack of specific research data, the creation of data tables detailing research findings for the synthetic applications of This compound is not possible at this time.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways to 1-Bromo-4-(oxan-2-yl)butan-2-one

The development of new and improved synthetic routes to this compound is a primary area for future investigation. Current methods, while effective, may have limitations regarding atom economy, reagent toxicity, or reaction conditions. Future research should focus on catalytic and more environmentally benign approaches. For instance, the direct C-H functionalization of suitable precursors could offer a more atom-economical alternative to traditional multi-step sequences. Furthermore, the use of novel brominating agents that are safer and easier to handle than conventional reagents would be a significant advancement.

Another promising avenue is the exploration of biocatalytic methods. The use of enzymes, such as halogenases, could provide a highly selective and environmentally friendly route to the target molecule under mild reaction conditions. This would not only improve the sustainability of the synthesis but could also lead to the discovery of new stereoselective pathways.

Development of Cascade and Multicomponent Reactions Involving the Compound

The structure of this compound is ideally suited for the design of cascade and multicomponent reactions (MCRs). The presence of two distinct reactive sites—the electrophilic carbon of the α-bromoketone and the latent hydroxyl group—allows for sequential or one-pot transformations to rapidly build molecular complexity.

Future research should aim to design novel reaction sequences where the initial reaction at the α-bromoketone, such as a nucleophilic substitution, triggers a subsequent intramolecular cyclization or rearrangement upon deprotection of the THP ether. For example, a one-pot reaction with a dinucleophile could lead to the formation of complex heterocyclic systems that would otherwise require lengthy synthetic routes. The development of new MCRs incorporating this building block with two or more other reactants would also be a significant contribution, enabling the rapid generation of diverse compound libraries for drug discovery and materials science.

Advanced Mechanistic Studies on Challenging Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. While the general reactivity of α-bromoketones is well-understood, subtle electronic and steric effects imparted by the oxanyl group may lead to unexpected outcomes in certain reactions.

Advanced mechanistic studies, employing techniques such as in-situ spectroscopy (e.g., NMR, IR), kinetic analysis, and isotopic labeling, could provide valuable insights into transition states and reaction intermediates. For instance, a detailed study of the factors controlling the regioselectivity and stereoselectivity in reactions with ambident nucleophiles would be highly beneficial. Unraveling the mechanism of any newly developed cascade or multicomponent reactions will also be essential for their broader application.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The translation of synthetic routes to this compound and its subsequent transformations into continuous flow and automated systems represents a significant leap forward in terms of efficiency, safety, and scalability. Flow chemistry offers numerous advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates.

Future research in this area should focus on developing robust and scalable flow protocols for the synthesis of the title compound. This could involve the design of packed-bed reactors with immobilized reagents or catalysts to streamline the process. Furthermore, the integration of in-line purification and analysis techniques would enable a fully automated "synthesis-to-stock" platform. The development of automated systems for performing cascade and multicomponent reactions using this building block would also accelerate the discovery of new molecules with desired properties.

Synergistic Application of Computational Chemistry for Reaction Discovery

Computational chemistry, particularly density functional theory (DFT), can play a pivotal role in guiding future research on this compound. Theoretical calculations can be used to predict the feasibility of new reactions, elucidate complex reaction mechanisms, and understand the origins of selectivity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Bromo-4-(oxan-2-yl)butan-2-one in a laboratory setting?

- Methodological Answer : Synthesis typically involves alkylation of tetrahydropyran (oxane) derivatives followed by bromination. For example, a nucleophilic substitution reaction using 4-(oxan-2-yl)butan-2-one with a brominating agent (e.g., N-bromosuccinimide under radical or photochemical conditions) can yield the target compound. Ensure inert atmosphere conditions to prevent side reactions, and monitor progress via thin-layer chromatography (TLC) or GC-MS. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm the presence of the oxan-2-yl group (δ ~3.4–4.0 ppm for ether protons) and the bromoketone moiety (δ ~2.5–3.0 ppm for α-protons to the carbonyl).

- IR : A strong absorption band at ~1700–1750 cm indicates the ketone group.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (expected for : ~251.03 g/mol).

Cross-referencing with X-ray crystallography (e.g., using SHELXL for refinement) ensures structural accuracy .

Q. How can researchers mitigate side reactions during bromination of the butan-2-one backbone?

- Methodological Answer : Control reaction temperature (<0°C for slower kinetics) and use selective brominating agents (e.g., HBr with catalytic ) to minimize over-bromination. Quench unreacted bromine with sodium thiosulfate. Monitor intermediates via LC-MS to detect byproducts early .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The bromine atom’s leaving-group ability is enhanced by electron-withdrawing effects of the ketone and steric stabilization from the oxan-2-yl group. Kinetic studies (e.g., using Eyring plots) under varying temperatures and solvents (polar aprotic vs. protic) can elucidate transition-state energetics. Computational DFT modeling (e.g., Gaussian) further validates charge distribution and reaction pathways .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (SHELXL for small molecules) provides precise bond angles and torsion angles. For example, the oxan-2-yl ring’s chair conformation and bromoketone geometry can be confirmed. If discrepancies arise (e.g., unexpected dihedral angles), re-evaluate crystal packing effects or hydrogen-bonding interactions using graph-set analysis (as in Etter’s formalism) .

Q. What strategies optimize the enantiomeric purity of derivatives synthesized from this compound?

- Methodological Answer : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) during substitution reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For asymmetric induction studies, compare kinetic resolution vs. dynamic kinetic asymmetric transformation (DYKAT) pathways using kinetic isotope effects (KIE) or isotopic labeling .

Q. How do solvent polarity and hydrogen-bonding networks influence the compound’s stability in solution?

- Methodological Answer : Conduct stability assays in solvents of varying polarity (e.g., DMSO, THF, water). Use -NMR to track degradation (e.g., hydrolysis of the bromoketone). Solvent parameters (Hansen solubility parameters) and Kamlet-Taft hydrogen-bond donor/acceptor strengths correlate with stability trends. For solid-state stability, analyze hygroscopicity via dynamic vapor sorption (DVS) .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistent NMR data between theoretical predictions and experimental results?

- Methodological Answer : Re-examine solvent effects (e.g., deuterated solvent interactions) and temperature calibration. For complex splitting patterns, use 2D NMR (COSY, HSQC) to assign coupling constants. If theoretical predictions (e.g., ACD/Labs or ChemDraw simulations) deviate, consider conformational flexibility (e.g., hindered rotation of the oxan-2-yl group) or paramagnetic impurities .

Q. What experimental controls validate the absence of regioisomeric byproducts in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.